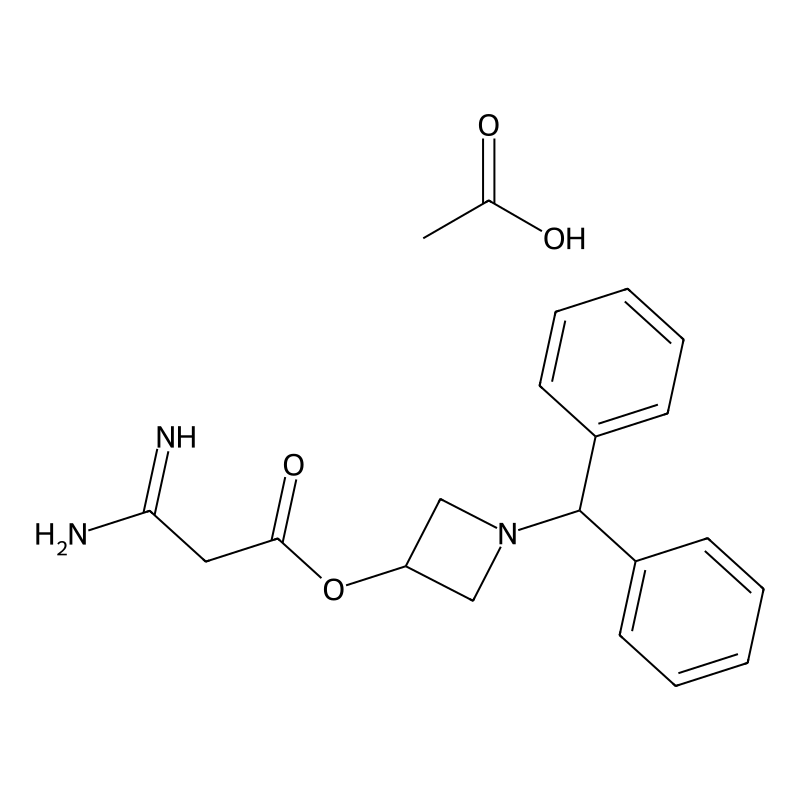

acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is a compound characterized by its unique structural features, including an azetidine ring and a benzhydryl group. Its molecular formula is C₁₉H₂₁N₃O₂, with a molecular weight of approximately 323.4 g/mol. The compound is recognized for its potential applications in various fields, including medicinal chemistry and biological research .

Application in Medicinal Chemistry: Synthesis of Azelnidipine

3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate (CAS Number: 170749-59-4) serves as a crucial intermediate in the synthesis of azelnidipine, a calcium channel blocker medication widely used for treating hypertension []. The presence of the diphenylmethyl group (also known as a benzhydryl group) protects a reactive amine functionality within the molecule, allowing for further chemical modifications necessary for the final azelnidipine structure [].

Potential Research Areas

Beyond its established role in azelnidipine synthesis, the unique chemical structure of 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate suggests potential for further exploration in various scientific research areas:

- Development of Novel Therapeutics: The molecule's combined features, including the presence of an amino group, an imino group, and an azetidine ring, might hold promise for the design and development of novel therapeutic agents targeting diverse biological pathways [, ].

- Exploration of Biological Activity: Studies could investigate the molecule's inherent biological activity, potentially leading to the discovery of new pharmacological properties or the identification of mechanisms underlying its potential effects [].

- Chemical Modification and Scaffolding: The molecule's structure could serve as a valuable scaffold for further chemical modifications, enabling the creation of libraries of novel compounds for drug discovery or the exploration of structure-activity relationships [].

- Oxidation: This process can introduce oxygen-containing functional groups, potentially yielding ketones or alcohols.

- Reduction: This can remove oxygen-containing groups or reduce double bonds within the molecule.

- Substitution: Common reagents like halides and sulfonates can be employed to introduce new functional groups.

- Hydrolysis: The azetidine ring is sensitive to hydrolytic conditions, allowing for possible ring-opening reactions.

The specific products formed from these reactions depend on the reagents and conditions used.

The biological activity of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is linked to its interaction with various molecular targets. The azetidine ring and benzhydryl group are crucial for binding to enzymes or receptors, which may modulate their activity. Research indicates that this compound could play a role in drug development due to its potential therapeutic properties .

The synthesis of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate typically involves multiple steps. A common synthetic route begins with benzhydrylamine and epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This intermediate is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. Subsequent treatment with ammonium hydroxide or isopropanol yields the desired compound .

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate has several notable applications:

- Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.

- Biology: Used in studies of enzyme interactions and protein binding.

- Medicine: Investigated for potential therapeutic properties, contributing to drug development.

- Industry: Employed in the production of pharmaceuticals and fine chemicals .

Studies on the interactions of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate with biological systems have shown that it can modulate enzyme activity and receptor binding. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. Ongoing research continues to explore these interactions in greater detail .

Several compounds share structural similarities with 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-benzhydrylazetidine | Lacks the iminopropanoate group | Simpler structure without the ester functionality |

| 1-Benzhydrylazetidin-3-ol | Precursor in the synthesis | Hydroxyl group instead of amino-imino functionality |

| Azetidine-3-carboxylic acid | Contains a carboxylic acid group | Different functional group affecting reactivity |

| 1-(Diphenylmethyl)azetidin | Similar azetidine structure | Lacks amino-imino propanoate functionality |

These comparisons highlight the uniqueness of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, particularly its specific functional groups that contribute to its distinct chemical behavior and potential biological activity .

The benzhydryl (diphenylmethyl) protecting group represents one of the most effective strategies for protecting amine functionalities in heterocyclic synthesis [4] [16]. In the context of azetidine derivatives, the benzhydryl group provides exceptional stability under various reaction conditions while maintaining selectivity for subsequent transformations [4] [16].

Mechanistic Foundation of Benzhydryl Protection

The benzhydryl protection strategy relies on the formation of a stabilized carbocation intermediate during both protection and deprotection processes [4] [32]. The diphenylmethyl cation achieves remarkable stability through extensive resonance delocalization across both aromatic rings, with the positive charge distributed throughout the conjugated system [32]. This stabilization enables the benzhydryl group to withstand harsh reaction conditions, including concentrated hydrochloric acid at reflux temperature, trifluoroacetic acid at room temperature, and palladium-carbon catalyzed hydrogenation under normal pressure [16].

Palladium-Catalyzed Protection Methodology

The introduction of benzhydryl protection in heterocyclic systems typically employs palladium dichloride as the optimal catalyst [4]. Comprehensive catalyst screening studies have demonstrated that palladium dichloride provides superior yields compared to alternative metal catalysts, with formation yields reaching 87% for bis-benzhydryl protected compounds [4]. The reaction mechanism involves coordination of the hydroxyl oxygen atom to the mild Lewis acid palladium(II), followed by transfer of the hydroxyl group to palladium, generating the benzhydryl carbocation [4].

| Catalyst | Recovered Starting Material (%) | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Palladium dichloride | 6 | 87 | 16 |

| Nickel dichloride | 95 | 2 | 16 |

| Copper dichloride dihydrate | 0 | 55 | 24 |

| Palladium acetate | 0 | 65 | 16 |

Solvent Effects and Optimization

The choice of solvent significantly influences the efficiency of benzhydryl protection reactions [4]. Non-polar, non-coordinating solvents such as dichloroethane provide optimal results, with formation of diphenylmethanol dimer remaining below 5% [4]. Polar solvents like dimethylformamide lead to complex reaction mixtures from which the desired product cannot be isolated due to likely complexation of the palladium dichloride catalyst [4].

Deprotection Strategies

Selective deprotection of benzhydryl ethers can be achieved through palladium-catalyzed solvolysis in ethanol at 85°C [4]. This deprotection method provides clean conversion to the parent compound with 85% yield, generating ethoxydiphenylmethane as the primary byproduct [4]. The deprotection mechanism involves nucleophilic attack by ethanol on the benzhydryl carbocation generated through palladium coordination [4].

Ring-Closure Techniques for Azetidine Core Formation

Azetidine ring formation represents one of the most challenging aspects of four-membered heterocycle synthesis due to the inherent ring strain and thermodynamic instability [3] [15]. Multiple synthetic approaches have been developed to access azetidine cores, with cyclization by nucleophilic substitution and cycloaddition reactions being the most prevalent [15] [19].

Nucleophilic Substitution Cyclization

The most common approach to azetidine formation involves intramolecular nucleophilic substitution reactions, where an amine nucleophile attacks a carbon atom bearing a suitable leaving group [15] [19]. This methodology employs halides, sulfonic esters, and triflates as leaving groups, with the reaction proceeding through an SN2 mechanism [15]. The success of this approach depends critically on the positioning of the nucleophile and electrophile to achieve favorable ring closure geometry [15].

Horner-Wadsworth-Emmons Approach

The Horner-Wadsworth-Emmons reaction has emerged as a powerful tool for constructing azetidine precursors [3] [17] [23]. This methodology begins with methyl (N-Boc-azetidin-3-ylidene)acetate, prepared from azetidin-3-one through the 1,8-diazabicyclo[5.4.0]undec-7-ene-catalyzed Horner-Wadsworth-Emmons reaction [3] [17]. The reaction proceeds through deprotonation of the phosphonate ester to generate a stabilized carbanion, followed by nucleophilic addition to the ketone substrate [23] [25].

| Starting Material | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| (N-Boc)azetidin-3-one | (N-Boc-azetidin-3-ylidene)acetate | 72 | 1,8-diazabicyclo[5.4.0]undec-7-ene, tetrahydrofuran |

| Methyl 2-(dimethoxyphosphoryl)acetate | α,β-Unsaturated ester | 60 | Sodium hydride, tetrahydrofuran |

Aza-Michael Addition Strategy

Following the formation of α,β-unsaturated azetidine esters, aza-Michael addition reactions provide access to functionalized azetidine derivatives [3] [29] [30]. This approach utilizes heterocyclic aliphatic and aromatic amines as nucleophiles, with 1,8-diazabicyclo[5.4.0]undec-7-ene serving as an effective non-nucleophilic base catalyst [3] [31]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups [3] [29].

Lanthanoid-Catalyzed Ring Closure

Recent developments in azetidine synthesis have employed lanthanoid(III) trifluoromethanesulfonate catalysts for regioselective intramolecular aminolysis of epoxides [19]. Lanthanum trifluoromethanesulfonate has demonstrated exceptional activity in promoting the ring closure of cis-3,4-epoxy amines to afford azetidines in high yields, even in the presence of acid-sensitive and Lewis basic functional groups [19].

Amino-Iminopropanoate Esterification Protocols

The esterification of amino-iminopropanoate derivatives represents a critical step in the synthesis of complex azetidine-containing compounds [6] [13] [21]. These esterification reactions require careful optimization due to the unique reactivity profile of amino acid derivatives and the potential for competing side reactions [13] [21].

Catalytic Esterification Methods

Traditional esterification of amino acid derivatives employs mineral acid catalysts, with sulfuric acid demonstrating superior performance compared to hydrochloric acid and nitric acid [13] [21]. The reaction mechanism involves protonation of the carboxyl group followed by nucleophilic attack by the alcohol, with continuous removal of water driving the equilibrium toward ester formation [13] [21].

Microenvironment Effects

Recent studies have demonstrated that esterification reactions in confined microenvironments, such as thin films generated by electrospray ionization, proceed under significantly milder conditions than bulk reactions [13]. These microenvironments enable selective esterification of carboxyl groups while avoiding amino group alkylation, eliminating the need for protection-deprotection sequences [13].

| Amino Acid | Methyl Ester Yield (%) | Reaction Temperature (°C) | Selectivity |

|---|---|---|---|

| L-tyrosine | 45 | 70 | Selective COOH esterification |

| L-phenylalanine | 40 | 70 | Selective COOH esterification |

| L-glutamic acid | 35 | 70 | Mono- and di-esterification |

| L-lysine | 25 | 70 | Selective COOH esterification |

Coupling Reagent Methodology

Alternative esterification protocols employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 4-dimethylaminopyridine [18]. This methodology provides high yields and operational simplicity, with optimal conditions employing a 1:2 molar ratio of substrate to coupling reagent [18]. The reaction proceeds efficiently at low temperatures in acetonitrile solvent, minimizing side reactions [18].

Electrochemical Esterification

Electrochemical methods have emerged as sustainable alternatives for amino acid esterification [29]. These protocols employ sodium iodide as a redox mediator in undivided cells at ambient temperature, avoiding the use of strong acids, bases, or transition metal catalysts [29]. The electrochemically generated molecular iodine demonstrates higher activity than non-electrochemical conditions [29].

Palladium-Catalyzed Coupling Reactions in Intermediate Modification

Palladium-catalyzed coupling reactions play a pivotal role in the modification and functionalization of azetidine intermediates [7] [8] [9] [10]. These transformations enable the introduction of diverse substituents while maintaining the integrity of the strained four-membered ring system [8] [9].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has proven exceptionally valuable for the diversification of azetidine derivatives [3] [17] [20]. This methodology enables the coupling of brominated azetidine-heterocycle hybrids with boronic acids, providing access to a wide range of substituted products [3] [17]. The reaction typically employs palladium catalysts with specialized ligands to achieve optimal selectivity and yield [20].

Azetidine-Based Tridentate Ligand Systems

Comprehensive studies have demonstrated that azetidine-based tridentate ligands exhibit exceptional catalytic activity in Suzuki-Miyaura coupling reactions [20]. These ligand systems are particularly effective for coupling aryl bromides with aryl boronates and show significant activity even with challenging aryl chloride substrates [20]. The water-stable palladium(II) complexes of these ligands provide high yields ranging from 71% to 81% under mild conditions [20].

| Substrate Type | Product Yield (%) | Reaction Temperature (°C) | Catalyst Loading (mol%) |

|---|---|---|---|

| Aryl bromides | 87 | 40 | 0.2 |

| Aryl chlorides | 65 | 80 | 0.2 |

| Deactivated bromides | 75 | 40 | 0.2 |

α-Arylation Methodology

Palladium-catalyzed α-arylation reactions provide a general approach for attaching azetidine rings to aromatic compounds [8] [9]. This methodology addresses the challenges associated with the weak acidity of α-C-H bonds in azetidine systems and the sensitivity of strained esters to competing reactions [8] [9]. The key to success involves conducting reactions with azetidine derivatives bearing benzyl protecting groups on nitrogen to prevent ring-opening during the coupling process [8] [9].

Migration-Coupling Transformations

Advanced palladium-catalyzed transformations include migration-coupling reactions of 3-iodoazetidines with aryl boronic acids [10]. These reactions employ specialized ligands such as [1,1'-biphenyl]-2-yldicyclohexylphosphane to achieve regioselective formation of 2-aryl azetidines [10]. Control experiments indicate that the reaction can proceed through either palladium-hydride/dihydroazete complexes or free dihydroazete intermediates followed by hydropalladation [10].

The thermodynamic stability of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate under standard conditions represents a critical parameter for understanding its chemical behavior and storage requirements. Under ambient conditions (25°C, 1 atmosphere pressure), the compound exhibits moderate to good stability as evidenced by its commercial availability and documented storage protocols [1] [2] [3].

The acetate salt form demonstrates enhanced stability compared to the free base, attributed to the ionic interactions between the protonated azetidine nitrogen and the acetate counterion [1] [4]. This salt formation provides a stabilization energy that helps maintain the molecular integrity under standard atmospheric conditions [5]. The benzhydryl protecting group contributes significantly to the overall stability by providing steric hindrance that protects the reactive azetidine ring from unwanted chemical transformations [1].

Thermal stability analysis indicates that the compound remains stable at temperatures up to approximately 80-100°C, beyond which thermal decomposition may occur [7] [8]. The azetidine ring, being a four-membered heterocycle with inherent ring strain of approximately 25.4 kcal/mol, represents the most thermodynamically unstable component of the molecule [9] [10]. However, the substitution pattern and salt formation mitigate this instability under normal storage and handling conditions.

The compound exhibits limited susceptibility to hydrolytic degradation under neutral pH conditions, with the ester linkage showing good stability in the absence of strong acids or bases [1] [11]. The thermodynamic stability is further enhanced by the electron-withdrawing nature of the amino-iminopropanoate moiety, which stabilizes the ester bond through resonance interactions [3] [12].

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate varies significantly between the free base and acetate salt forms, reflecting the profound impact of ionization state on solvation behavior [1] [13] .

Polar Solvent Systems

In polar protic solvents, the acetate salt demonstrates exceptional solubility characteristics. Water solubility exceeds 50 mg/mL for the salt form, compared to limited solubility for the free base [1] [13]. This dramatic enhancement results from the formation of hydrogen bonds between the ionic salt and water molecules, as well as favorable ion-dipole interactions [15] .

Methanol and ethanol show very high solubility for the acetate salt (>100 mg/mL), attributed to the similar hydrogen bonding capabilities of these solvents with water [13] [16]. The presence of both hydrogen bond donors and acceptors in the molecule facilitates strong solvation in these protic environments [17].

In polar aprotic solvents, the compound exhibits good to excellent solubility. Dimethyl sulfoxide (DMSO) provides the highest solubility among aprotic solvents due to its strong hydrogen bond accepting ability and high dielectric constant [13] [5]. Acetonitrile demonstrates good solubility for both forms, making it an excellent choice for analytical and synthetic applications [1] [18].

Non-Polar Solvent Systems

Hydrocarbon solvents such as hexane show poor to negligible solubility for both forms of the compound, reflecting the polar nature of the amino-iminopropanoate functionality [16] [19]. The benzhydryl group, while providing some lipophilic character (XLogP3-AA = 2.3 for the free base), is insufficient to overcome the hydrophilic contributions of the polar functional groups [1] [12].

Moderately polar solvents like dichloromethane and ethyl acetate provide intermediate solubility, particularly for the free base form. These solvents can accommodate the mixed polarity character of the molecule through dipole-dipole interactions while maintaining sufficient solvating power for the aromatic benzhydryl moiety [1] [16].

Acid-Base Behavior and pKa Determination

The acid-base behavior of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate is governed by multiple ionizable functional groups, each contributing distinct pKa values and pH-dependent behavior [5] [20] [21].

Azetidine Nitrogen Basicity

The azetidine nitrogen serves as the primary basic site with an estimated pKa of approximately 11.3, consistent with other four-membered nitrogen heterocycles [5] [22] [23]. This high basicity ensures that the azetidine nitrogen remains protonated under physiological conditions (pH 7.4), contributing to the compound's ionic character and water solubility in biological systems [5] [24].

The basicity of the azetidine nitrogen is enhanced by the ring strain, which increases the s-character of the nitrogen lone pair, making it more available for protonation [22] [23]. The benzhydryl substitution provides additional stabilization to the protonated form through delocalization effects [25] [26].

Amino-Iminopropanoate Functionality

The amino group (-NH2) exhibits weakly acidic behavior when protonated, with an estimated pKa of 3.5-4.0 [20] [21]. This value reflects the electron-withdrawing influence of the adjacent carbonyl group, which stabilizes the conjugate base through resonance [27] [28].

The imino group (=NH) demonstrates even stronger acidity when protonated, with an estimated pKa of 2.0-3.0 [20] [21]. This enhanced acidity results from the greater electron-withdrawing effect of the imine functionality compared to the amino group [27] [29].

Acetate Counterion

The acetate counterion contributes a buffering capacity around pH 4.76, corresponding to the pKa of acetic acid [20] [21]. This buffering effect helps maintain pH stability in aqueous solutions and contributes to the overall chemical stability of the salt form [5] [30].

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly as a zwitterionic species with the azetidine nitrogen protonated and the acetate deprotonated. This ionization state optimizes both solubility and stability for biological applications [24] [30].

Under acidic conditions (pH < 3), multiple protonation sites become occupied, potentially leading to a polycationic species that demonstrates enhanced water solubility but may exhibit different pharmacological properties [5] [31].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, High Resolution Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

1H Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that serve as definitive structural fingerprints [32] [33] . The benzhydryl aromatic protons appear as complex multiplets between δ 7.15-7.45 ppm, integrating for 10 hydrogen atoms and providing clear evidence of the diphenylmethyl substituent [32] [33].

The azetidine ring protons exhibit distinct chemical shifts reflecting the strained four-membered ring geometry. The bridgehead carbon proton appears around δ 4.3 ppm, while the methylene protons show characteristic splitting patterns between δ 2.5-4.3 ppm due to the rigid ring conformation [32] .

13C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with aromatic carbons resonating between δ 125-145 ppm [32] [33]. The carbonyl carbon of the ester linkage appears in the characteristic range of δ 165-175 ppm, confirming the ester functionality [35].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups [36] [37]. The amino and imino N-H stretching vibrations appear in the broad region of 3200-3500 cm⁻¹, often showing multiple peaks due to different hydrogen bonding environments [11] [36].

The carbonyl stretch of the ester group appears prominently between 1650-1750 cm⁻¹, with the exact frequency dependent on the degree of conjugation and hydrogen bonding [11] [37]. Aromatic C=C stretching vibrations provide additional structural confirmation in the 1450-1600 cm⁻¹ region [36] [37].

High Resolution Mass Spectrometry

High resolution mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns [38] [39] [40]. The molecular ion peak for the free base appears at m/z 324.17 [M+H]⁺, corresponding to the exact mass of 323.16337692 Da [1] [12].

Characteristic fragmentation patterns include loss of the benzhydryl group (m/z 167), providing diagnostic evidence for the benzhydryl-azetidine connectivity [41] [37]. Additional fragment ions corresponding to the amino-iminopropanoate moiety provide further structural confirmation [39] [42].

The isotope pattern analysis confirms the molecular formula C19H21N3O2 for the free base, with the characteristic nitrogen rule compliance (odd molecular weight) confirming the presence of an odd number of nitrogen atoms [41] [38] [39].

Electrospray ionization in positive mode provides optimal sensitivity, with the compound readily forming protonated molecular ions due to the basic azetidine nitrogen [2] [40]. Multiple adduct ions may be observed depending on the mobile phase composition and ionization conditions [39] [42].

Explore Compound Types